ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a synthetic compound that falls under the category of benzofurans. Benzofurans are aromatic compounds containing a fused benzene and furan ring system, and they are known for their diverse range of biological activities. This particular compound is characterized by its imine and ester functionalities, as well as its chloro and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can be achieved through a multi-step reaction. Generally, the synthesis begins with the preparation of the benzofuran ring, followed by the introduction of the chloro and methyl groups, and finally the formation of the imine and ester groups. Typical reaction conditions involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods:
Industrial production of this compound might employ continuous flow reactors to optimize yield and purity. High-throughput screening methods and automated synthesis platforms can also be used to streamline the process, ensuring consistent quality and reducing production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo oxidation reactions, potentially forming oxidized derivatives with different biological activities.
Reduction: The imine group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with various oxygen-containing functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has garnered interest in several fields of scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential biological activities, including antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound might be explored as therapeutic agents for various diseases.
Industry: Its unique structural features make it valuable for material science applications, such as in the development of novel polymers and organic electronic materials.
Mechanism of Action
The mechanism by which ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on the specific biological context:
Molecular Targets: The compound can interact with enzymes, receptors, or DNA, affecting cellular processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or gene expression regulation, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate can be compared to other benzofuran derivatives:
Ethyl 2-(benzylideneamino)-4-chlorobenzofuran-3-carboxylate: Similar structure but different substitution pattern.
4-Chloro-3-methylbenzofuran-2-carboxylic acid: Lacks the imine and ester functionalities.
5-(benzylimino)-4-chloro-3-methylbenzofuran-2-yl ethanoate: Different ester group.
Its uniqueness lies in the presence of the imine, chloro, and ester groups, which together confer distinct chemical properties and potential biological activities.
And that's the whole chemical journey of this compound. What a mouthful, right? How about you—what kind of science do you dig into?
Properties
IUPAC Name |
ethyl 5-(benzyliminomethyl)-4-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-24-20(23)19-13(2)17-16(25-19)10-9-15(18(17)21)12-22-11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJXAVMXYKMIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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